molecular formula C17H38O2Sn B2811536 4-[(Tributylstannyl)methoxy]-1-butanol CAS No. 1079333-36-0

4-[(Tributylstannyl)methoxy]-1-butanol

Cat. No.: B2811536
CAS No.: 1079333-36-0
M. Wt: 393.199
InChI Key: RWGIICVHCKXXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Tributylstannyl)methoxy]-1-butanol is an organotin compound with the molecular formula C17H38O2Sn. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tributylstannyl)methoxy]-1-butanol typically involves the reaction of tributylstannyl chloride with 4-hydroxybutyl methanol under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the stannyl ether bond. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(Tributylstannyl)methoxy]-1-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or other nucleophiles are employed.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

4-[(Tributylstannyl)methoxy]-1-butanol is used in several scientific research applications:

    Organic Synthesis: It serves as a precursor for the synthesis of complex organic molecules.

    Material Science: The compound is used in the preparation of organotin-based materials with unique properties.

    Biology and Medicine: It is studied for its potential use in drug delivery systems and as a reagent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(Tributylstannyl)methoxy]-1-butanol involves its ability to form stable complexes with various substrates. The stannyl group acts as a nucleophile, facilitating the formation of new chemical bonds. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Tributylstannyl)methoxy)butan-2-ol
  • 4-((Tributylstannyl)methoxy)butan-3-ol
  • 4-((Tributylstannyl)methoxy)butan-4-ol

Uniqueness

4-[(Tributylstannyl)methoxy]-1-butanol is unique due to its specific stannyl ether structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers better performance in certain organic synthesis reactions and material science applications.

Properties

IUPAC Name

4-(tributylstannylmethoxy)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O2.3C4H9.Sn/c1-7-5-3-2-4-6;3*1-3-4-2;/h6H,1-5H2;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGIICVHCKXXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38O2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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